molecular formula C7H4F3NO3 B1315779 2-Nitro-5-(trifluoromethyl)phenol CAS No. 402-17-5

2-Nitro-5-(trifluoromethyl)phenol

Cat. No. B1315779
CAS RN: 402-17-5
M. Wt: 207.11 g/mol
InChI Key: FVKYLHATVWKUMW-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(trifluoromethyl)phenol contains a total of 18 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

2-Nitro-5-(trifluoromethyl)phenol has a molecular weight of 207.11 . It is stored at room temperature in an inert atmosphere . .

Scientific Research Applications

Chemical Synthesis and Material Applications

  • Chemical Synthesis : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, an intermediate in selective androgen receptor modulators synthesis, is derived from compounds related to 2-Nitro-5-(trifluoromethyl)phenol. The synthesis involves a Nenitzescu reaction and further steps, showcasing its utility in complex organic synthesis (Boros, Kaldor, & Turnbull, 2011).

  • Spectroscopic Studies : The compound's derivatives engage in complex interactions, as evidenced by studies involving 1,5,7-triazabicyclo[4.4.0]dec-5-ene, where hydrogen bonding and short O⋯H⋯O interactions are observed, demonstrating its potential in the study of molecular structures and interactions (Ng et al., 2001).

  • Sensing Applications : Metal-organic frameworks (MOFs) functionalized with trifluoromethyl groups, related to 2-Nitro-5-(trifluoromethyl)phenol, show high sensitivity to phenolic nitroaromatic compounds. The selective detection mechanism involves hydrogen bonding and π interactions, indicating the compound's relevance in the development of sensitive detection systems for specific chemicals (Hu et al., 2020).

  • Environmental Chemistry : Studies on the photolytic degradation of 3-trifluoromethyl-4-nitrophenol (TFM) and related compounds in the environment reveal their potential to form trifluoroacetic acid (TFA) upon exposure to radiation. Understanding these reaction pathways is crucial for assessing the environmental impact of such compounds and their derivatives (Ellis & Mabury, 2000).

  • Spectroelectrochemical Properties : The synthesis and investigation of compounds structurally related to 2-Nitro-5-(trifluoromethyl)phenol, like phthalocyanines, emphasize their utility in spectroelectrochemical applications. Such compounds exhibit unique electron-transfer properties and color changes during redox processes, highlighting their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Analytical Chemistry

  • Voltammetric Analysis : The voltammetric determination of nitro compounds structurally similar to 2-Nitro-5-(trifluoromethyl)phenol, such as 2-nitrofluorene, showcases the analytical application of these compounds in quantifying biologically active substances in various mediums, offering insights into analytical chemistry techniques for sensitive detection (Vyskočil et al., 2011).

Pharmaceutical Analysis

  • Pharmaceutical Analysis : A LC method developed for celecoxib quantification uses 5-Methyl 2-Nitro phenol, structurally related to 2-Nitro-5-(trifluoromethyl)phenol, as an internal standard. This method also serves in purity evaluation, showcasing the compound's role in ensuring the quality and safety of pharmaceutical products (Srinivasu et al., 2000).

Safety And Hazards

2-Nitro-5-(trifluoromethyl)phenol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-nitro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKYLHATVWKUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555755
Record name 2-Nitro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(trifluoromethyl)phenol

CAS RN

402-17-5
Record name 2-Nitro-5-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Nitro-5-trifluoromethylphenol was prepared by adding concentrated HNO3 (6 mL) drop-wise to α,α,α-trifluoro-m-cresol (5 g, 30.8 mmol) at room temperature. After the addition was complete. the reaction was quenched with saturated ammonium acetate and extracted with EtOAc. The organic was separated, dried over sodium sulfate and filtered. Concentration of the solution in vacuo afforded an oil which was purified by column chromatography (gradient 100% hexane to 50% EtOAc/hexanes) to afford the titled compound as an oil(1.7 g, 27%). 1H NMR (CDCl3): 10.6 (s, 1H, OH), 8.26(d, 1H, J=7.8 Hz), 7.45(s, 1H, arom), 7.26(d, 1H, J=7.8 Hz).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
27%

Synthesis routes and methods II

Procedure details

A solution of 3-trifluoromethylphenol (3.0 mL, 25 mmol) in HOAc (10 mL) is added dropwise to a solution of 65% nitric acid (2.0 mL, 278 mmol) in HOAc (10 mL) at 0° C. The mixture is warmed to 40° C. and when the reaction is complete it is cooled to RT and partitioned between water and EtOAc. The organic layer is concentrated and the residue is chromatographed using 10% EtOAc/hexane as eluent to afford the title compound as a yellow oil: (M−1)−=206.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 7.5 g of 3-trifluoromethylphenol, 9 ml of 70% nitric acid was added dropwise at room temperature and the reaction mixture was stirred for one hour. The reaction mixture was poured into an ice-cooled saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with ethyl acetate twice. The combined organic layers washed with water and a saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 1.56 g of 2-nitro-5-trifluoromethylphenol.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

The subtitle compound was prepared by using 3-(1,1,1-trifluoromethyl)phenol (5.0 g) which was cooled to 0 C and 65% nitric acid (6 ml) was added dropwise. After the addition, the mixture was kept at 0 C for 1 hour. This was diluted with saturated sodium acetate solution, extracted with ethyl acetate, dried and concentrated under reduced pressure to give an oil. Yield 3.67 g
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DM George, EC Breinlinger, M Friedman… - Journal of medicinal …, 2015 - ACS Publications
Protein kinase Cθ (PKCθ) regulates a key step in the activation of T cells. On the basis of its mechanism of action, inhibition of this kinase is hypothesized to serve as an effective therapy …
Number of citations: 49 pubs.acs.org
J Kozic, E Novotná, M Volková, J Stolaříková… - European journal of …, 2012 - Elsevier
A new series of 2-methoxy-2′-hydroxybenzanilide derivatives and their thioxo analogues have been synthesised and characterised by IR, NMR and elemental analysis. These …
Number of citations: 25 www.sciencedirect.com
A Naganawa, T Matsui, T Saito, M Ima… - Bioorganic & medicinal …, 2006 - Elsevier
4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid (1) is a functional PGE 2 antagonist selective for EP1 receptor subtype. Analogs of 1, in which the …
Number of citations: 14 www.sciencedirect.com
JD Downey - 2012 - search.proquest.com
Willow bark, the prehistoric anti-inflammatory. As is the case for many therapeutics, the story of Aspirin begins with a plant preparation recognized to lower fever and the four symptoms …
Number of citations: 4 search.proquest.com

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